4-Chloro-3-nitrophenylacetic acid
Overview
Description
4-Chloro-3-nitrophenylacetic acid is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It appears as a white to off-white solid and is characterized by a phenyl ring attached to a carboxylic acid group, which in turn is attached to a chlorine atom and a nitro group . This compound is used primarily in research and industrial applications.
Scientific Research Applications
4-Chloro-3-nitrophenylacetic acid is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
4-Chloro-3-nitrophenylacetic acid is classified as a compound that causes skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, seek medical advice or attention .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-nitrophenylacetic acid is Penicillin G acylase . This enzyme is found in Escherichia coli and plays a crucial role in the hydrolysis and synthesis of beta-lactam antibiotics .
Mode of Action
It is likely that the compound interacts with the enzyme, leading to changes in its activity .
Result of Action
It is likely that the compound’s interaction with Penicillin G acylase leads to changes in the enzyme’s activity, which could have downstream effects on cellular processes .
Preparation Methods
The synthesis of 4-Chloro-3-nitrophenylacetic acid typically involves the nitration of 4-chlorophenylacetic acid. The process begins with the chlorination of phenylacetic acid to produce 4-chlorophenylacetic acid. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the 3-position of the phenyl ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-3-nitrophenylacetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and sulfuric acid. Major products formed from these reactions include 4-amino-3-nitrophenylacetic acid, 4-methoxy-3-nitrophenylacetic acid, and various esters .
Comparison with Similar Compounds
4-Chloro-3-nitrophenylacetic acid can be compared with similar compounds such as:
4-Chlorophenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenylacetic acid: Lacks the chlorine atom, affecting its reactivity and applications.
4-Amino-3-nitrophenylacetic acid:
The uniqueness of this compound lies in its combination of a chlorine atom and a nitro group on the phenyl ring, which provides distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCECMNMNJYSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958824 | |
Record name | (4-Chloro-3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-68-7 | |
Record name | (4-Chloro-3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-nitrophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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